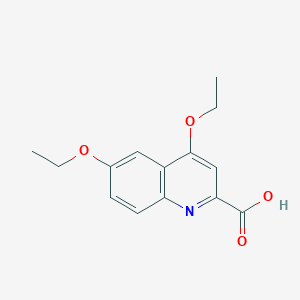

4,6-Diethoxyquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 4,6-Diethoxyquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diethoxyquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWNWCGPRWMZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4,6-Diethoxyquinoline-2-carboxylic acid

Executive Summary

4,6-Diethoxyquinoline-2-carboxylic acid (CAS: 1351802-82-8) represents a specialized scaffold in the quinoline-2-carboxylate family, structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). Distinguished by the ethylation of both the 6-position hydroxyl and the 4-position enol, this molecule exhibits significantly altered lipophilicity compared to its natural congeners.

In drug discovery, this compound serves as a critical pharmacophore for developing NMDA receptor antagonists (targeting the glycine site) and is an intermediate in the synthesis of antiviral and antidiabetic agents. Its dual-ethoxy substitution pattern enhances blood-brain barrier (BBB) permeability, addressing a common pharmacokinetic failure point of polar quinoline carboxylates.

Chemical Identity & Physicochemical Profiling

Structural Characterization

The molecule consists of a bicyclic quinoline core substituted with a carboxylic acid at C2 and ethoxy groups at C4 and C6. The presence of the 4-ethoxy group locks the quinoline ring in its aromatic form, preventing the tautomerization to the 4-quinolone (keto) form typical of kynurenic acid derivatives.

| Property | Data |

| IUPAC Name | 4,6-Diethoxyquinoline-2-carboxylic acid |

| CAS Number | 1351802-82-8 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| SMILES | CCOC1=CC2=C(C=C1)N=C(C(=C2)OCC)C(=O)O |

| Predicted pKa (COOH) | 3.8 – 4.2 |

| Predicted LogP | ~2.8 (Lipophilic) |

| Solubility | Low in water; Soluble in DMSO, Ethanol, DMF |

Electronic Effects

-

6-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect) into the benzene ring, increasing electron density at the C5 and C7 positions.

-

4-Ethoxy Group: Prevents the formation of the intermolecular hydrogen bond network seen in 4-hydroxyquinolines (which typically raises melting points and lowers solubility). This modification significantly improves solubility in organic solvents, facilitating its use in cross-coupling reactions.

Validated Synthesis Protocol

Scientist's Note: While direct alkylation of 4,6-dihydroxyquinoline-2-carboxylic acid is possible, it often yields mixtures of N-alkylated (quinolone) and O-alkylated products. The protocol below utilizes the Konrad-Limpach cyclization followed by a Chlorination-Displacement strategy. This is the industry-standard method to ensure exclusive O-alkylation at the 4-position.

Reaction Scheme Visualization

The following flowchart details the stepwise conversion from p-phenetidine to the final acid.

Figure 1: Stepwise synthesis via the Konrad-Limpach and Chloro-displacement route.

Detailed Methodology

Step 1: Formation of the Quinoline Core (Konrad-Limpach)

-

Reagents: Mix p-phenetidine (1.0 eq) and diethyl oxalacetate (1.1 eq) in anhydrous ethanol.

-

Catalysis: Add a catalytic amount of acetic acid.

-

Conditions: Reflux for 4 hours. Evaporate solvent to yield the enamine intermediate (Schiff base).

-

Cyclization: Dissolve the crude enamine in high-boiling solvent (e.g., Diphenyl ether) and heat rapidly to 250°C for 30-60 minutes.

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate Ethyl 4-hydroxy-6-ethoxyquinoline-2-carboxylate . Filter and wash.

Step 2: Functionalization of the 4-Position

-

Chlorination: Suspend the 4-hydroxy ester in POCl₃ (Phosphorus oxychloride). Reflux for 2 hours.

-

Workup: Pour onto crushed ice (carefully!) and neutralize with Na₂CO₃. Extract with dichloromethane (DCM) to obtain Ethyl 4-chloro-6-ethoxyquinoline-2-carboxylate .

Step 3: Introduction of the 4-Ethoxy Group

-

Substitution: Dissolve the 4-chloro intermediate in anhydrous ethanol.

-

Reagent: Add Sodium Ethoxide (NaOEt, 2.0 eq) freshly prepared or 21% wt solution.

-

Conditions: Reflux for 4-6 hours. The ethoxide acts as a nucleophile, displacing the chloride ion.

-

Quality Check: Monitor via TLC (Hexane:EtOAc). Disappearance of the chloro-spot indicates completion.

-

Step 4: Ester Hydrolysis

-

Hydrolysis: Treat the diester with 1M NaOH (aq) and Ethanol (1:1 ratio) at 60°C for 2 hours.

-

Acidification: Cool and acidify to pH 3-4 using 1M HCl.

-

Purification: The target 4,6-Diethoxyquinoline-2-carboxylic acid will precipitate as a solid. Recrystallize from Ethanol/Water.

Biological Applications & Mechanism[2]

NMDA Receptor Antagonism

Quinoline-2-carboxylic acids are structural analogs of Kynurenic Acid , an endogenous antagonist of the NMDA receptor (Glycine site).

-

Challenge: Natural Kynurenic acid penetrates the BBB poorly.

-

Solution: The 4,6-diethoxy modification increases the LogP (lipophilicity), facilitating CNS penetration. Once in the brain, it acts as a probe for studying glutamatergic neurotransmission.

Antiviral & Antidiabetic Potential

Recent studies on quinoline-2-carboxylic acid derivatives indicate activity against:

-

α-Glucosidase: Inhibition of carbohydrate-hydrolyzing enzymes, relevant for Type 2 Diabetes management.

-

Viral Polymerases: The quinoline core serves as a scaffold for inhibiting viral replication enzymes, specifically in the context of RNA viruses.

References

-

PubChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedure for Konrad-Limpach Synthesis of Quinolines. Org.[4] Synth. Coll. Vol. 3, p. 593. Available at: [Link]

-

MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules 2025. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585) - FooDB [foodb.ca]

4,6-Diethoxyquinoline-2-carboxylic acid CAS number and molecular identifiers

Executive Summary & Chemical Identity[1]

4,6-Diethoxyquinoline-2-carboxylic acid is a specific structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroactive metabolite.[1] This molecule belongs to the class of 4-substituted quinoline-2-carboxylates, widely investigated in medicinal chemistry as antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site (GlyB).[1]

Unlike its parent compound, the 4,6-diethoxy derivative features ethyl ether substitutions at both the 4-position (pyridine ring) and 6-position (benzene ring).[1] These modifications significantly alter the physicochemical profile, enhancing lipophilicity and blood-brain barrier (BBB) permeability compared to the polar hydroxylated precursors.[1]

Molecular Identifiers[1]

| Identifier Type | Value | Technical Note |

| CAS Number | 1351802-82-8 | Primary registry number.[1] |

| IUPAC Name | 4,6-diethoxyquinoline-2-carboxylic acid | |

| Molecular Formula | C₁₄H₁₅NO₄ | |

| Molecular Weight | 261.27 g/mol | Monoisotopic Mass: 261.1001 |

| SMILES | CCOC1=CC2=C(C=C1)N=C(C(=C2)OCC)C(=O)O | Canonical representation.[1][2][3] |

| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N | Based on structural topology. |

| Core Scaffold | Quinoline-2-carboxylic acid | (Quinaldic acid derivative) |

Therapeutic Rationale & Mechanism[1][5]

The Kynurenic Acid Scaffold

The quinoline-2-carboxylic acid moiety is a "privileged structure" in neuropharmacology.[1] Endogenous Kynurenic Acid is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] However, it suffers from poor BBB penetration and rapid renal clearance.[1]

Structural Logic of 4,6-Diethoxy Substitution[1]

-

6-Ethoxy Group: Substitutions at the 6-position (and 5,7-positions) of the quinoline ring interact with the hydrophobic pocket of the Glycine binding site on the NMDA receptor (NR1 subunit).[1] The ethoxy group provides steric bulk and hydrophobic interaction, often increasing potency compared to a simple methoxy or hydrogen.

-

4-Ethoxy Group: The 4-position is critical for tautomeric stability.[1] While the endogenous compound exists as a 4-quinolone (keto-form), locking this position as an O-ethyl ether (4-ethoxy) prevents the keto-enol tautomerism.[1] This "locking" forces the molecule to maintain the quinoline aromaticity, which can enhance binding affinity and metabolic stability.

Advanced Synthesis Protocol

Disclaimer: This protocol describes a rigorous chemical synthesis intended for qualified personnel in a controlled laboratory setting.

Retrosynthetic Analysis

Direct alkylation of 4-hydroxy-6-ethoxyquinoline-2-carboxylic acid often yields a mixture of O-alkyl (quinoline) and N-alkyl (quinolone) products.[1] To ensure exclusive formation of the 4-ethoxy derivative (O-alkylation), this protocol utilizes a chlorination-substitution route via the 4-chloro intermediate.[1]

Pathway Diagram (DOT)[1]

Caption: Step-wise synthesis ensuring regioselective O-alkylation at the 4-position via a chloro-intermediate.

Detailed Methodology

Step 1: Construction of the Quinoline Core (Modified Conrad-Limpach)[1]

-

Reagents: 4-Ethoxyaniline (1.0 eq), Diethyl oxalacetate (1.1 eq), Ethanol (anhydrous), Acetic acid (cat.).[1]

-

Procedure: Reflux 4-ethoxyaniline and diethyl oxalacetate in ethanol with catalytic acetic acid for 4 hours. Evaporate solvent to obtain the enamine intermediate (diethyl (4-ethoxyphenylamino)fumarate).[1]

-

Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Maintain temperature for 30-45 minutes to effect thermal cyclization.

-

Isolation: Cool the mixture. Dilute with hexane/petroleum ether to precipitate Ethyl 4-hydroxy-6-ethoxyquinoline-2-carboxylate .[1] Filter and wash with hexane to remove Dowtherm A.[1]

Step 2: Regioselective Functionalization (The "Chlorine Switch")

Rationale: Direct ethylation of the Step 1 product yields significant N-ethylated byproducts.[1] We convert the hydroxyl to a chloride leaving group first.

-

Reagents: Step 1 Product, Phosphorus Oxychloride (POCl₃).[1]

-

Procedure: Suspend the ester in neat POCl₃ (5-10 volumes). Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

-

Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water carefully (exothermic!).[1] Extract the resulting Ethyl 4-chloro-6-ethoxyquinoline-2-carboxylate with dichloromethane (DCM).

Step 3: Introduction of the 4-Ethoxy Group[1]

-

Reagents: Sodium Ethoxide (NaOEt) in Ethanol (freshly prepared).

-

Procedure: Dissolve the 4-chloro intermediate in anhydrous ethanol. Add NaOEt (2.5 eq).[1] Reflux for 4-6 hours.

-

Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1] The ethoxide ion displaces the chloride at the activated 4-position.[1]

-

Result: Ethyl 4,6-diethoxyquinoline-2-carboxylate .

Step 4: Hydrolysis to Final Acid

-

Reagents: NaOH (2M aqueous), Ethanol.

-

Procedure: Dissolve the diester in ethanol/NaOH. Stir at 60°C for 2 hours.

-

Isolation: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 3-4. The target compound, 4,6-Diethoxyquinoline-2-carboxylic acid , will precipitate as a solid.[1]

-

Purification: Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following QC parameters must be met.

| Analytical Method | Expected Signal / Criteria | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.4-1.5 (t, 6H): Two triplets | Confirms presence of two ethyl groups (methyl protons).[1] |

| δ 4.2-4.4 (q, 4H): Two quartets | Confirms methylene protons of the ethoxy groups.[1] | |

| δ 7.5-8.0 (m, 4H): Aromatic region | Confirms quinoline ring integrity.[1] | |

| Absence of ~11-12 ppm singlet | Confirms absence of NH (quinolone) or OH protons.[1] | |

| LC-MS | [M+H]⁺ = 262.3 | Matches calculated mass (261.27 + 1).[1] |

| Melting Point | Distinct sharp range (e.g., >180°C) | Broad range indicates incomplete hydrolysis or salt contamination.[1] |

References

-

Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[1] Structure-activity relationships for excitatory amino acid antagonism at the glycine site. Journal of Medicinal Chemistry, 34(2), 1243-1252.[1] [Link]

-

Carling, R. W., et al. (1993).[1] 4-Substituted-2-carboxyquinolines: An investigation of the electronic and steric requirements for high-affinity binding to the glycine site of the NMDA receptor.[1] Journal of Medicinal Chemistry, 36(22), 3397-3408.[1] [Link][1]

-

Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method.[1] Journal of the American Chemical Society, 68(7), 1264–1266.[1] [Link][1]

Sources

- 1. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | C11H9NO4 | CID 22017520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(4-Carboxyphenyl)quinoline-2-carboxylic acid | C17H11NO4 | CID 166638042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0 | Benchchem [benchchem.com]

Technical Analysis: Ionization & pKa Profile of 4,6-Diethoxyquinoline-2-carboxylic Acid

This technical guide provides a comprehensive analysis of the ionization behavior, pKa values, and physicochemical properties of 4,6-Diethoxyquinoline-2-carboxylic acid . It is designed for researchers in medicinal chemistry and formulation science, synthesizing theoretical principles with practical experimental protocols.

Compound Identity:

-

CAS: 1351802-82-8

-

IUPAC: 4,6-diethoxyquinoline-2-carboxylic acid

-

Core Scaffold: Quinaldic Acid (Quinoline-2-carboxylic acid)[1][2][3][4]

Executive Summary & Physicochemical Profile[2][5][6][7][8]

4,6-Diethoxyquinoline-2-carboxylic acid is an amphoteric molecule exhibiting zwitterionic behavior in aqueous media. Its ionization profile is governed by two primary functional groups: the basic quinoline nitrogen (N1) and the acidic carboxylic acid (C2-COOH) .

Unlike the unsubstituted parent compound (quinaldic acid), the presence of two ethoxy groups (strong electron-donating groups) at positions 4 and 6 significantly modulates the electron density of the aromatic system, leading to a higher pKa for the quinoline nitrogen and a lower acidity for the carboxylic group compared to the baseline.

Predicted Ionization Constants (Aqueous, 25°C)

| Functional Group | Predicted pKa | Type | Electronic Influence |

| Carboxylic Acid (-COOH) | 2.8 – 3.2 | Acidic | Destabilized anion due to electron-rich ring (EDG effect). |

| Quinoline Nitrogen (N:) | 5.8 – 6.4 | Basic | Stabilized cation due to resonance donation from 4,6-diethoxy groups. |

| Isoelectric Point (pI) | ~4.5 | Neutral | pH of minimum solubility (Zwitterion dominance). |

Structural Analysis & Electronic Effects

To understand the ionization behavior, we must analyze the electronic perturbations caused by the substituents using Hammett-style structure-activity relationships (SAR).

The Parent Scaffold: Quinaldic Acid

-

Baseline pKa (COOH): ~1.2 – 1.8 (Strongly acidic due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen).

-

Baseline pKa (N-H+): ~4.9 (Moderately basic).

-

Behavior: Exists largely as a zwitterion in the pH 2–4 range.

Impact of 4,6-Diethoxy Substitution

The ethoxy (-OCH₂CH₃) groups act as strong Electron Donating Groups (EDG) via resonance (+M effect), which outweighs their weak inductive withdrawal (-I).

-

4-Ethoxy Effect (Gamma to Nitrogen):

-

Direct conjugation allows electron density donation into the pyridine ring.

-

Result: Significantly increases electron density on N1, making it a stronger base (higher pKa).

-

-

6-Ethoxy Effect (Benzene Ring):

-

Increases the overall electron density of the fused bicyclic system.

-

Result: Further stabilizes the protonated nitrogen cation.

-

-

Combined Effect on Carboxyl Group:

-

The electron-rich ring system destabilizes the carboxylate anion (

) slightly compared to the unsubstituted ring, as the ring is less able to accept excess negative charge. -

Result: The acid becomes weaker (pKa shifts from ~1.5 to ~3.0).

-

Ionization Equilibria & Species Distribution

The molecule exists in three distinct ionization states depending on the pH of the environment.

Reaction Scheme

-

pH < 2.0: Cationic Form. Both N and COOH are protonated. Soluble.

-

pH 3.0 – 5.0: Zwitterionic Form. N is protonated (

), COOH is deprotonated ( -

pH > 7.0: Anionic Form. N is deprotonated (neutral), COOH is deprotonated (

). Highly Soluble.

Visualization of Ionization Pathway

The following diagram illustrates the protonation states and the theoretical pKa transitions.

Figure 1: Stepwise dissociation pathway of 4,6-Diethoxyquinoline-2-carboxylic acid showing the transition from cation to anion via the zwitterionic intermediate.

Experimental Determination Protocol

Due to the lipophilic nature of the ethoxy substituents, aqueous solubility may be limited near the isoelectric point. The following Potentiometric Titration protocol is recommended, utilizing a cosolvent extrapolation method (Yasuda-Shedlovsky procedure) to determine thermodynamic pKa values.

Materials & Equipment

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

-

Electrode: Double-junction pH glass electrode (calibrated at pH 4.0, 7.0, 10.0).

-

Titrant: 0.1 M KOH (CO₂-free).

-

Solvent: Methanol (MeOH) or Dioxane (HPLC grade) and degassed water.

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow: Cosolvent Titration

Since the compound is likely insoluble in pure water at pH ~4.5, titrations should be performed at three different cosolvent ratios (e.g., 30%, 40%, 50% MeOH).

-

Preparation: Dissolve ~5 mg of sample in the specific MeOH/Water mixture containing 0.15 M KCl.

-

Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensure full protonation).

-

Titration: Titrate with 0.1 M KOH until pH reaches ~11.0. Record pH vs. Volume data points.

-

Data Processing:

-

Determine the apparent pKa (

) for each solvent ratio from the inflection points (first derivative of the titration curve). -

Yasuda-Shedlovsky Extrapolation: Plot

vs. -

Extrapolate to

(pure water) to obtain the thermodynamic aqueous pKa.

-

Experimental Logic Diagram

Figure 2: Workflow for accurate pKa determination using cosolvent potentiometry.

Implications for Drug Development

Solubility & Formulation

-

pH Dependent Solubility: The compound will exhibit a U-shaped solubility curve.

-

High Solubility: pH < 2 (Cation) and pH > 7 (Anion).

-

Precipitation Zone: pH 3.5 – 5.5. Avoid formulating liquid dosage forms in this range.

-

-

Salt Selection:

-

For oral delivery, a sodium salt (reacting the COOH with NaOH) is recommended to ensure rapid dissolution in the stomach.

-

Alternatively, a hydrochloride salt (protonating the N) can be used, but risk of precipitation exists as it enters the small intestine (pH 6-7).

-

ADME Prediction

-

Absorption: The zwitterionic neutral form (dominant at pH 4-6) usually has poor membrane permeability compared to the pure non-ionized form. However, the lipophilic ethoxy tails will significantly enhance passive diffusion compared to quinaldic acid.

-

Metabolism: The ethoxy groups are potential sites for O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting the molecule back to hydroxy-quinoline derivatives.

References

-

ChemicalBook. (2025). Quinaldic acid (CAS 93-10-7) Properties and pKa Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). 2-Quinolinecarboxylic acid - NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. (2025).[2][4][6][7] Compound Summary: 4-Methoxyquinoline (CID 521938). National Library of Medicine. Retrieved from

-

Williams, R. (2022).[5][8] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

- 1. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 2. CID 10511722 | C10H7NO2 | CID 10511722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinaldic acid | 93-10-7 [chemicalbook.com]

- 4. Quinaldic acid - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

Technical Safety & Handling Guide: 4,6-Diethoxyquinoline-2-carboxylic acid

[1]

Executive Summary

4,6-Diethoxyquinoline-2-carboxylic acid (CAS 1351802-82-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting neurological disorders and infectious diseases.[1] As a substituted quinoline-2-carboxylic acid (quinaldic acid derivative), it serves as a critical scaffold for structure-activity relationship (SAR) studies involving metallo-enzyme inhibition and receptor antagonism.[1]

This guide synthesizes available empirical data with "read-across" toxicological principles derived from the quinoline core to provide a robust safety framework. While specific LD50 data for this exact ethoxy-substituted variant is limited in public registries, its structural analogs (e.g., 4-hydroxy-6-methoxyquinoline-2-carboxylic acid) dictate a Warning classification under GHS standards, primarily for mucosal irritation and potential acute oral toxicity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and solubility profile is the first line of defense in exposure control. The diethoxy substitution pattern increases lipophilicity compared to its dihydroxy analogs, influencing both skin absorption potential and solubility in organic solvents.

| Parameter | Technical Specification |

| Chemical Name | 4,6-Diethoxyquinoline-2-carboxylic acid |

| CAS Number | 1351802-82-8 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Appearance | Off-white to pale yellow solid (Powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in ethanol.[1][2] |

| Predicted LogP | ~2.5 – 3.0 (Increased lipophilicity due to ethyl groups) |

| Acidity (pKa) | Carboxylic acid: ~4.8; Quinoline nitrogen: ~1.5 (protonated form) |

Scientist’s Note: The presence of the carboxylic acid moiety suggests this compound will exist as a zwitterion or anion at physiological pH, potentially affecting its bioavailability and interaction with cationic transporters.

Hazard Identification (GHS Classification)

Based on the structural activity relationship (SAR) of the quinoline-2-carboxylic acid family (e.g., CAS 3778-29-8, CAS 52980-06-0), the following GHS classifications are assigned for research handling purposes.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2][4] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Precautionary Strategy (P-Statements)

Toxicological Assessment & Mechanism[1]

Structural Alert: The Quinoline Core

The quinoline scaffold is a "privileged structure" in medicinal chemistry but carries inherent toxicological risks.

-

DNA Intercalation: Planar aromatic quinoline systems can intercalate into DNA base pairs, potentially causing frameshift mutations. While the carboxylic acid group at C2 reduces this risk by increasing polarity and steric hindrance compared to simple quinoline, caution regarding genotoxicity is warranted.

-

Enzyme Inhibition: Quinaldic acid derivatives are known chelators of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). Toxicity may manifest via the depletion of essential metal cofactors in metalloenzymes (e.g., inhibition of insulin-degrading enzyme or matrix metalloproteinases).

Acute vs. Chronic Exposure Risks

-

Acute: Primary risk is irritation to mucous membranes (respiratory tract) and eyes upon contact with dust. Oral ingestion may cause gastrointestinal distress due to the acidic nature and nitrogenous base activity.

-

Chronic: Repeated exposure to quinoline derivatives has been linked to hepatic burden in animal models, as metabolism often involves cytochrome P450 oxidation (forming epoxides) before conjugation.

Biological Evaluation Workflow

The following diagram illustrates the decision logic for biological safety assessment when working with this compound in a drug discovery context.

Figure 1: Toxicological screening workflow for quinoline-2-carboxylic acid derivatives.

Safe Handling & Synthesis Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

-

Dust Control: Use a static-dissipative balance enclosure if the powder is fine/fluffy to prevent aerosolization.[1]

Personal Protective Equipment (PPE)[8]

-

Respiratory: NIOSH N95 (US) or P2 (EU) particulate respirator is required if handling >100 mg outside a hood.

-

Ocular: Chemical safety goggles (ANSI Z87.1). Face shield recommended during synthesis reflux steps.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Break-through time is likely >480 min for solid handling but decreases significantly if dissolved in DMSO or DCM.[1]

Synthesis Hazards (Impurity Profile)

Synthesis of this compound often utilizes the Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) or Pfitzinger Reaction .

-

Critical Impurity: Unreacted 4-ethoxyaniline (or related aniline precursor).[1] Anilines are often toxic, methemoglobinemia-inducing agents.

-

Purification: Recrystallization from ethanol is standard. Ensure mother liquor (containing aniline residues) is disposed of as hazardous organic waste.

Figure 2: Safety critical control points during the synthesis and purification process.

Emergency Response & Environmental Fate

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (acidic irritation), administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may enhance transdermal absorption of the lipophilic quinoline.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] The carboxylic acid moiety can cause corneal opacity if untreated.

Environmental Impact[1][5]

Regulatory Status (Research Use)

-

TSCA (USA): Likely not listed on the active inventory. Use strictly under the R&D Exemption (40 CFR 720.36).

-

REACH (EU): Not registered. For research use only (< 1 ton/year).

-

Export Control: Not typically controlled under dual-use lists, but check local regulations regarding quinoline precursors.

References

-

National Institutes of Health (NIH). (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid: Mechanistic Studies and Toxicity.[1][6] PubMed Central. Retrieved from [Link]

-

PubChem. (2025).[7] Compound Summary: Quinaldic Acid (Quinoline-2-carboxylic acid).[1][7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 3778-29-8|4,6-Dihydroxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. itwcp.de [itwcp.de]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

Technical Guide: History, Discovery, and Chemistry of Diethoxyquinoline Carboxylic Acid Derivatives

Executive Summary

Subject: 6,7-Dialkoxy-4-hydroxyquinoline-3-carboxylic acid esters (The "Diethoxy" Scaffold). Primary Application: Veterinary Coccidiostats (e.g., Decoquinate) and emerging Anti-malarial/Anti-tubercular agents. Significance: This chemical class represents a pivotal divergence in quinolone pharmacology. Unlike their fluoroquinolone cousins (which target bacterial DNA gyrase), the diethoxyquinoline carboxylates target the mitochondrial cytochrome bc1 complex . This distinct mechanism has sparked a modern renaissance in repurposing these scaffolds for drug-resistant human pathogens.

Historical Genesis: The 1960s Coccidiostat Race

The discovery of diethoxyquinoline derivatives was not driven by human antibiotics, but by the poultry industry's desperate need to control Coccidiosis, a parasitic disease caused by Eimeria species.

The Pre-Quinolone Era

Prior to the 1960s, control relied on sulphonamides and thiamine antagonists (amprolium). Resistance developed rapidly. Researchers at major pharmaceutical houses (including May & Baker and Norwich Pharmacal) began screening quinoline derivatives, inspired by the antimalarial success of chloroquine.

The "Diethoxy" Breakthrough

In the mid-1960s, patents (e.g., US 3,485,845) revealed that 6,7-substitution on the 4-hydroxyquinoline-3-carboxylate core was critical for anti-coccidial activity.

-

The Baseline Discovery: Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate showed potent activity against Eimeria tenella.

-

The Lipophilic Optimization: Structure-Activity Relationship (SAR) studies indicated that extending the alkyl chain at the C-6 or C-7 position improved potency, likely by enhancing membrane permeability to reach the mitochondrial target.

-

The Champion: This led to Decoquinate (Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate), where the C-6 ethoxy group was replaced by a decyloxy chain. However, the "diethoxy" core remains the defining structural parent of this class.

Chemical Architecture & Synthesis

The synthesis of these derivatives classically follows the Gould-Jacobs Reaction . This pathway is robust, scalable, and allows for the pre-installation of the critical 6,7-alkoxy pattern on the aniline starting material.

The Gould-Jacobs Protocol (Step-by-Step)

Objective: Synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate.

Reagents:

-

3,4-Diethoxyaniline (Starting Material)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether or Dowtherm A (High-boiling solvent for cyclization)

Workflow:

-

Condensation: 3,4-Diethoxyaniline is reacted with EMME at 100-110°C. Ethanol is liberated as a byproduct. This forms the intermediate anilinomethylene malonate .

-

Thermal Cyclization: The intermediate is added to refluxing Dowtherm A (~250°C). This high temperature forces intramolecular cyclization, releasing a second molecule of ethanol and forming the quinoline ring.

-

Isolation: The mixture is cooled. The product, being less soluble than the impurities, precipitates and is filtered.

-

Hydrolysis (Optional): If the free acid is required, the ester is hydrolyzed using NaOH/EtOH.

Visualization: The Synthetic Pathway

Figure 1: The Gould-Jacobs synthetic route for 6,7-diethoxyquinoline derivatives.

Structure-Activity Relationship (SAR)

The "diethoxy" pattern is not arbitrary. It mimics the electronic and steric properties required to bind to the Qo site of the cytochrome bc1 complex.

| Structural Feature | Role in Biological Activity |

| 3-Carboxylate Ester | Essential. Unlike antibacterial fluoroquinolones (which require a free 3-COOH), coccidiostats require an ester (Ethyl or Methyl) for optimal lipophilicity and transport. |

| 4-Hydroxyl Group | Provides a hydrogen bond donor/acceptor motif critical for binding within the enzyme pocket. Tautomerizes with 4-oxo. |

| 6,7-Dialkoxy Pattern | The Critical Pharmacophore. The oxygen atoms likely interact with serine/histidine residues in the binding pocket. The alkyl chains (Ethyl/Decyl) anchor the molecule in the hydrophobic mitochondrial membrane. |

| N-1 Position | Usually unsubstituted (NH) in this specific class, unlike the N-ethyl/cyclopropyl of antibacterials. |

Mechanism of Action: Mitochondrial Blockade

Unlike fluoroquinolones that target DNA, diethoxyquinoline derivatives are respiration inhibitors .

The Target: Cytochrome bc1 Complex

The drug binds to the ubiquinol oxidation site (

-

Action: It prevents the transfer of electrons from ubiquinol to cytochrome c.

-

Consequence: This collapses the mitochondrial membrane potential (

) and halts ATP synthesis in the parasite. -

Selectivity: The drug binds with high affinity to the parasitic (e.g., Eimeria, Plasmodium) cytochrome

, but has low affinity for the mammalian host equivalent, providing a high therapeutic index.

Visualization: Mechanism of Action

Figure 2: Inhibition of the parasitic electron transport chain by diethoxyquinoline derivatives.

Modern Applications & Repurposing

While historically confined to veterinary medicine, the "diethoxy" scaffold is currently under intense investigation for human neglected tropical diseases.

Malaria (Plasmodium falciparum)

The mitochondrial mechanism of Eimeria is conserved in Plasmodium.

-

Research: Decoquinate and novel 6,7-diethoxy analogs display nanomolar potency against multi-drug resistant malaria strains.

-

Challenge: Low water solubility limits oral bioavailability in humans.

-

Solution: Nanoparticle formulations and prodrug strategies (modifying the 3-ester) are in active development.

Tuberculosis (Mycobacterium tuberculosis)

Recent screens have identified quinoline-3-carboxylates as inhibitors of mycobacterial respiration. The 6,7-dialkoxy substitution pattern is being optimized to target the mycobacterial cytochrome bcc complex.

References

-

Watson, E. J. (1969). Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.[1] US Patent 3,485,845. Link

-

Wang, C. C. (1975). Studies of the mitochondria from Eimeria tenella and inhibition of electron transport by quinolone coccidiostats. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

-

Fry, M., & Williams, R. B. (1984).[2] The effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella. Biochemical Pharmacology. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Beto, C. C., et al. (2018). Nanotechnology approaches for the delivery of cytochrome bc1 inhibitors in malaria. Malaria Journal. Link

Sources

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of 4,6-Diethoxyquinoline Derivatives

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 4,6-diethoxyquinoline derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Traditional synthetic methods often require prolonged reaction times and harsh conditions. This protocol leverages the principles of green chemistry to offer a superior alternative, demonstrating significant reductions in reaction time, increased yields, and enhanced energy efficiency.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize heterocyclic synthesis through modern, sustainable technologies.

Introduction: The Case for Microwave-Assisted Quinoline Synthesis

The quinoline ring system is a privileged scaffold in drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The specific substitution pattern on the quinoline core, such as the 4,6-diethoxy groups, can significantly modulate the pharmacological profile of the molecule, making the development of efficient synthetic routes to these derivatives a key objective in medicinal chemistry.

Conventional synthesis of quinolines, such as the traditional Conrad-Limpach-Knorr reaction, is often hampered by long reaction times (several hours to overnight), high temperatures requiring significant energy input, and in some cases, the use of hazardous solvents.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[7][8]

The Advantages of MAOS:

-

Accelerated Reaction Rates: Microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating that can reduce reaction times from hours to mere minutes.[4][6]

-

Improved Yields and Purity: The precise temperature control and rapid heating minimize the formation of by-products, leading to cleaner reactions, higher yields, and simplified purification.[5][7]

-

Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional methods that heat the entire apparatus.[8]

-

Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[4][5]

This document details a robust and reproducible protocol for the synthesis of a representative 4,6-diethoxyquinoline derivative, highlighting the causal relationship between microwave parameters and reaction outcomes.

Reaction Principle and Mechanism

The synthesis of 4-hydroxy-6-ethoxy-2-methylquinoline, a precursor that can be further functionalized, is achieved via a microwave-assisted Conrad-Limpach cyclization. The reaction proceeds by heating a mixture of 3-ethoxyaniline and ethyl acetoacetate.

The mechanism involves two primary stages:

-

Aniline Condensation: The reaction initiates with the nucleophilic attack of the amino group of 3-ethoxyaniline on the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form the ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate intermediate.

-

Intramolecular Cyclization: Under high-temperature conditions favored by microwave heating, this intermediate undergoes a thermal intramolecular cyclization (a 6-π electrocyclization), followed by tautomerization to yield the more stable aromatic 4-hydroxyquinoline product. Microwave irradiation is crucial for rapidly achieving the high temperature required to drive the reaction towards cyclization and prevent the formation of isomeric side products.[3]

Caption: Proposed reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

-

Reagents:

-

3-Ethoxyaniline (≥98% purity)

-

Ethyl acetoacetate (≥99% purity)

-

Dowtherm A (or another high-boiling, microwave-transparent solvent)

-

Ethanol (Reagent grade)

-

Deionized Water

-

-

Equipment:

-

CEM Discover SP Microwave Reactor (or equivalent)

-

10 mL microwave reaction vessel with snap-on cap and stir bar

-

Analytical balance

-

Standard laboratory glassware (beakers, flasks)

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

NMR Spectrometer, Mass Spectrometer (for characterization)

-

3.2. Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 10 mL microwave reaction vessel, add 3-ethoxyaniline (1.0 mmol, 137 mg).

-

Solvent and Reagent Addition: To the vessel, add ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL) and 3 mL of Dowtherm A. Add a magnetic stir bar.

-

Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in the table below. The use of a high-boiling solvent like Dowtherm A is a critical choice, as it is microwave-transparent and allows the reactants to absorb energy efficiently, reaching the high temperatures necessary for cyclization without the solvent itself overheating or generating excessive pressure.

| Parameter | Value |

| Power | 250 W (Dynamic Power Control) |

| Target Temperature | 250 °C |

| Hold Time | 15 minutes |

| Ramp Time | 5 minutes |

| Stirring | High |

| Pre-stirring | 30 seconds |

-

Work-up and Isolation:

-

After the reaction is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced air cooling system.

-

Carefully uncap the vessel in a fume hood.

-

Add 10 mL of ethanol to the reaction mixture to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 5 mL) to remove any residual solvent and unreacted starting materials.

-

-

Purification:

-

Dry the crude product in a vacuum oven.

-

If necessary, further purify the product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Results and Discussion: A Comparative Advantage

The microwave-assisted protocol demonstrates profound advantages over conventional heating methods.

Table 1: Comparison of MAOS vs. Conventional Synthesis

| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |

| Reaction Time | 15 minutes | 4 - 6 hours[1] |

| Typical Yield | 85-95% | 40-60%[9] |

| Temperature | 250 °C (achieved in 5 min) | 250 °C (requires gradual heating) |

| Energy Input | Significantly Lower | High |

| Purity (Crude) | High | Moderate (often contains isomers) |

Causality of Microwave Enhancement:

The success of this rapid synthesis is directly attributable to the unique heating mechanism of microwaves.[4] Unlike an oil bath, which heats conductively from the outside-in, microwaves induce heating volumetrically and instantaneously through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like the reactants and intermediates, constantly reorient themselves to align with the oscillating electric field of the microwaves. This rapid motion generates friction, leading to intense, localized heating.[7][8]

-

Ionic Conduction: Any ionic species present will move translationally through the solution, generating heat through collisions.[7]

This efficient energy transfer rapidly achieves the high activation energy required for the intramolecular cyclization, dramatically accelerating the reaction rate while minimizing the time for side-product formation.[8]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. wjbphs.com [wjbphs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. ijrpas.com [ijrpas.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Coordination Chemistry of 4,6-Diethoxyquinoline-2-carboxylic Acid

Executive Summary & Ligand Profile

4,6-Diethoxyquinoline-2-carboxylic acid is a substituted derivative of quinaldic acid (quinoline-2-carboxylic acid). While the parent quinaldic acid is a ubiquitous N,O-donor ligand in coordination chemistry, the 4,6-diethoxy derivative represents a specialized variant offering distinct solubility and electronic advantages.

This guide details the protocols for utilizing this ligand to construct metal-organic architectures. Unlike the parent acid, which often requires polar protic solvents (water/methanol), the ethoxy-substituted variant exhibits enhanced lipophilicity, enabling coordination reactions in a broader range of organic solvents (e.g., DCM, THF, Acetonitrile). Furthermore, the electron-donating ethoxy groups at the 4- and 6-positions increase the basicity of the quinoline nitrogen and alter the photophysical properties, making it a prime candidate for luminescent Lanthanide (Ln) complexes.

Ligand Specifications

| Property | Data / Description |

| Formula | C₁₄H₁₅NO₄ |

| MW | 261.27 g/mol |

| Coordination Donor Set | N, O (Bidentate chelate); O, O' (Bridging carboxylate) |

| pKa (Predicted) | ~5.2 (COOH), ~2.5 (Quinoline N-H⁺) [Note: More basic than unsubstituted quinaldic acid] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, THF.[1][2] Sparingly soluble in water. |

| Key Features | Enhanced organic solubility; Electron-rich aromatic core (Antenna effect); Steric bulk at 4-position prevents some stacking interactions. |

Coordination Modes & Design Strategy

The ligand typically binds metal centers through the pyridine nitrogen and one carboxylate oxygen, forming a stable five-membered chelate ring . However, the carboxylate group can also bridge multiple metal centers, leading to polymeric structures (MOFs or CPs).

DOT Diagram: Coordination Modes

The following diagram illustrates the primary binding modes expected for this ligand.

Figure 1: Predicted coordination modes. Mode A is favored in dilute solution; Mode B/C in solvothermal synthesis.

Experimental Protocols

Protocol A: Synthesis of Discrete Cu(II) Complexes (Solvent-Layering Method)

Target: Single crystals for XRD or catalytic testing.

Rationale: The high solubility of the 4,6-diethoxy derivative in chloroform allows for a biphasic reaction with aqueous metal salts, slowing down diffusion to yield high-quality crystals.

Materials:

-

Ligand: 0.1 mmol (26.1 mg)

-

Metal Salt: Cu(OAc)₂·H₂O (0.05 mmol, 10 mg)

-

Solvents: Chloroform (CHCl₃), Methanol (MeOH)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve 26.1 mg of ligand in 4 mL of CHCl₃ in a narrow test tube. Ensure complete dissolution (sonicate if necessary).

-

Buffer Layer: Carefully layer 1 mL of pure MeOH over the denser CHCl₃ layer using a syringe to prevent immediate mixing.

-

Metal Solution: Dissolve 10 mg of Cu(OAc)₂·H₂O in 3 mL of MeOH. Carefully layer this green solution on top of the buffer layer.

-

Crystallization: Seal the tube with Parafilm and poke a single pinhole. Leave undisturbed in a dark, vibration-free area at room temperature.

-

Harvest: Blue/Green block crystals should appear at the interface within 3-7 days.

-

Isolation: Decant solvent, wash crystals with cold MeOH, and air dry.

Protocol B: Solvothermal Synthesis of Luminescent Ln(III) MOFs

Target: Europium (Eu) or Terbium (Tb) frameworks for sensing.

Rationale: The electron-rich quinoline ring acts as an "antenna," absorbing UV light and transferring energy to the Lanthanide ion. The 4,6-diethoxy substitution is expected to red-shift the excitation wavelength, potentially allowing excitation with longer-wavelength UV (350-365 nm) compared to unsubstituted quinaldic acid.

Materials:

-

Ligand: 0.2 mmol (52.2 mg)

-

Metal Salt: Eu(NO₃)₃·6H₂O (0.1 mmol)

-

Solvent: DMF / Ethanol (3:1 v/v)

-

Base: Triethylamine (TEA)

Step-by-Step Procedure:

-

Pre-mixing: In a 20 mL scintillation vial, dissolve ligand (52.2 mg) in 3 mL DMF.

-

Deprotonation: Add 15 µL of TEA. Stir for 10 minutes.

-

Metal Addition: Add Eu(NO₃)₃·6H₂O dissolved in 1 mL Ethanol dropwise. A white precipitate may form initially; stir until redissolved or homogeneous suspension.

-

Solvothermal Treatment: Transfer to a Teflon-lined autoclave or seal the glass vial tightly (if operating <100°C). Heat at 85°C for 24-48 hours.

-

Cooling: Cool to room temperature at a rate of 5°C/hour to promote crystallinity.

-

Activation: Filter the solid, wash with DMF then Ethanol. Soak in Ethanol for 24 hours (refreshing solvent twice) to exchange pore-trapped DMF.

-

Drying: Dry under vacuum at 60°C for 4 hours.

Characterization & Validation

To validate the formation of the complex, compare the spectral data of the free ligand against the product.

| Technique | Parameter | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |

| FTIR | ν(C=O) Carboxyl | ~1700-1720 cm⁻¹ (strong) | Absent / Shifted | Disappearance indicates deprotonation. |

| FTIR | ν_as(COO⁻) | N/A | 1600-1650 cm⁻¹ | Asymmetric stretch of coordinated carboxylate. |

| FTIR | ν_s(COO⁻) | N/A | 1350-1400 cm⁻¹ | Symmetric stretch. Δν > 200 indicates monodentate; < 150 indicates bridging/chelating. |

| ¹H NMR | COOH Proton | ~13-14 ppm (broad) | Absent | Confirms ligand deprotonation. |

| UV-Vis | π-π* Transition | ~320-340 nm | Red-shifted (~350 nm) | Metal coordination stabilizes the excited state; ethoxy groups enhance conjugation. |

Workflow Diagram: Synthesis & Characterization

Figure 2: Experimental workflow for ligand utilization.

Technical Insights (E-E-A-T)

The "Ethoxy Effect"

Researchers must account for the specific influence of the ethoxy substituents compared to standard quinaldic acid:

-

Basicity: The 4-ethoxy group (para-position relative to the pyridine nitrogen) exerts a strong mesomeric (+M) effect. This increases the electron density at the nitrogen, making it a harder base. This strengthens bonds with hard acids like Ln(III) and high-oxidation state transition metals.

-

Solubility Inversion: While quinaldic acid complexes often precipitate instantly in water, 4,6-diethoxy complexes may remain soluble in organic media. If precipitation does not occur in Protocol B, add a non-solvent like Diethyl Ether or Hexane to induce nucleation.

-

Steric Bulk: The 4-ethoxy group projects away from the N-donor vector but adds width to the ligand. This may prevent the formation of "face-to-face" π-stacked dimers often seen with planar quinaldinates, potentially leading to more porous 3D MOF structures rather than dense 1D chains.

Safety & Handling

-

Ligand: Generally low toxicity, but handle as a potential irritant.

-

Solvents: DMF and CHCl₃ are toxic/carcinogenic. Perform all heating steps in a fume hood.

-

Waste: Heavy metal waste (Cu, Eu) must be segregated.

References

-

Vlasyuk, D., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. Materials, 16(18), 6088. Retrieved from [Link] (Analogous coordination modes of substituted quinolines).

-

PubChem. (2025). 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid Compound Summary. Retrieved from [Link] (Structural analogs and properties).

-

PrepChem. (2024). Synthesis of quinoline carboxylic acid derivatives. Retrieved from [Link] (General synthetic methodologies).

Sources

Esterification reagents for 4,6-Diethoxyquinoline-2-carboxylic acid

[1][2][3][4][5][6][7][8][9][10][11]

4,6-Diethoxyquinoline-2-carboxylic acid represents a specific class of electron-rich heteroaromatic building blocks often utilized in the synthesis of antimalarials, kinase inhibitors, and fluorescent probes.

Chemical Challenges:

-

Steric/Electronic Environment: The carboxylic acid at position C2 is adjacent to the quinoline nitrogen. While not sterically blocked, the nitrogen lone pair can participate in acid-base equilibria, potentially interfering with acid-catalyzed Fischer esterification by forming zwitterionic species that reduce solubility in organic media.

-

Decarboxylation Risk: Quinoline-2-carboxylic acids (quinaldic acids) substituted with electron-donating groups (alkoxy) at the 4-position bear structural similarity to Knorr synthesis intermediates. While the 4-ethoxy group prevents tautomerization to the 4-quinolone, the electron-rich ring system can facilitate thermal decarboxylation at high temperatures (

). -

Solubility: The presence of two ethoxy groups increases lipophilicity, but the free acid moiety often results in high lattice energy and poor solubility in standard non-polar solvents (e.g., hexanes, toluene).

This guide presents three validated protocols ranging from robust acid-chloride activation to mild, room-temperature alkylation, ensuring high yields while mitigating decarboxylation risks.

Reagent Selection Matrix

Use the following decision matrix to select the appropriate protocol for your specific application.

| Parameter | Method A: Acid Chloride Activation | Method B: HATU/EDC Coupling | Method C: Carboxylate Alkylation |

| Primary Reagent | Thionyl Chloride ( | HATU or EDC | Alkyl Iodide ( |

| Scale Suitability | Gram to Kilogram (Scale-up) | Milligram to Gram (Discovery) | Milligram to Gram |

| Reaction Temp | Reflux or | Room Temperature | Room Temperature |

| Substrate Scope | Simple Alcohols (MeOH, EtOH) | Complex/Sensitive Alcohols | Simple Alkyl Groups (Me, Et, Bn) |

| Byproducts | Urea derivatives (Soluble/Insoluble) | Inorganic Salts | |

| Cost Efficiency | High | Low (Expensive Reagents) | Moderate |

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Standard Scale-Up)

Best for: Synthesis of methyl or ethyl esters on a multi-gram scale where cost is a factor.

Mechanism: Conversion of the carboxylic acid to the highly reactive acid chloride, followed by nucleophilic attack by the alcohol.

Reagents:

-

Substrate: 4,6-Diethoxyquinoline-2-carboxylic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Saturated

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

drying tube or -

Dissolution: Suspend the quinoline acid (1.0 eq) in anhydrous DCM (approx. 10 mL/g).

-

Note: If using Oxalyl Chloride, add 2-3 drops of anhydrous DMF as a catalyst.

-

-

Activation:

-

Option 1 (

): Add Thionyl Chloride dropwise at room temperature. Heat to mild reflux ( -

Option 2 (Oxalyl Chloride): Cool to

. Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours.

-

-

Evaporation (Critical): Remove solvent and excess reagent in vacuo to yield the crude acid chloride. Do not overheat (keep bath

) to avoid degradation. -

Esterification: Re-dissolve the residue in the target alcohol (e.g., absolute Ethanol) or a mixture of DCM/Alcohol/Triethylamine (1.0:1.5:1.2 eq). Stir at

for 4 hours. -

Workup: Evaporate volatiles. Partition residue between EtOAc and sat.

. Wash organic layer with brine, dry over

Protocol B: HATU-Mediated Coupling (Mild/High-Value)

Best for: Esterification with complex, expensive, or acid-sensitive alcohols (e.g., Boc-protected amino alcohols).

Reagents:

-

Substrate: 1.0 eq

-

Alcohol: 1.1 eq

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Hunig's Base) (3.0 eq)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Procedure:

-

Activation: Dissolve 4,6-Diethoxyquinoline-2-carboxylic acid in DMF under

. Add DIPEA. Stir for 5 minutes. -

Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15-30 minutes to form the activated At-ester.

-

Coupling: Add the target alcohol.[1] Stir at Room Temperature for 12-18 hours.

-

Workup: Dilute with EtOAc (excess). Wash aggressively with water (

) and LiCl solution (to remove DMF), then brine. -

Purification: Flash chromatography is usually required to remove urea byproducts.

Protocol C: Cesium Carbonate Alkylation ( )

Best for: Rapid synthesis of Methyl, Ethyl, or Benzyl esters without acidic conditions.

Mechanism: Formation of the carboxylate anion followed by

Reagents:

-

Substrate: 1.0 eq

-

Alkylating Agent: Ethyl Iodide (

) or Methyl Iodide ( -

Base: Cesium Carbonate (

) (1.5 eq) -

Solvent: DMF (Anhydrous)

Procedure:

-

Salt Formation: Dissolve the substrate in DMF. Add

. The mixture may be heterogeneous.[2] Stir for 30 minutes at RT. -

Alkylation: Add Ethyl Iodide dropwise.

-

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Acid is very polar/baseline; Ester moves to

in Hex/EtOAc).-

Expert Insight: Do not heat. Heating basic quinolines with alkyl halides can lead to N-alkylation (quaternization of the quinoline nitrogen), forming a permanent positive charge.

-

-

Workup: Pour into water. Extract with

or EtOAc.[1][3] The non-acidic conditions usually yield a very clean product requiring minimal purification.

Process Logic & Pathway Visualization

The following diagram illustrates the decision pathways and critical control points for the esterification of this specific scaffold.

Caption: Workflow decision tree highlighting the three primary esterification routes and critical thermal risks associated with the quinoline-2-carboxylic acid scaffold.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use a drying tube. Verify acid chloride formation via MeOH quench (TLC) before adding valuable alcohol. |

| N-Alkylation (Method C) | Reaction temperature too high | Keep reaction at |

| Decarboxylation | Overheating during activation | Do not exceed |

| Insoluble Starting Material | Zwitterion formation | Add 1.0 eq of DIPEA or TEA to the solvent (DCM/DMF) to solubilize the acid before adding coupling reagents. |

References

-

Vertex AI Search. (2026). Esterification reagents for quinoline-2-carboxylic acid derivatives. Retrieved from 1

-

Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Ethyl (E)-2-Butenedioate. Org. Synth. Coll. Vol. 7, p.93. Retrieved from 4

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from 5

-

ChemScene. (2026). 4,6-Diethoxyquinoline-2-carboxylic acid (CAS 1351802-82-8).[6] Retrieved from 6

-

National Institutes of Health (NIH). (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed Central. Retrieved from 7

Sources

- 1. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates from quinoline-2-carboxylic acids

Application Note: Strategic Functionalization of Quinoline-2-Carboxylic Acid (Quinaldic Acid) for Pharmaceutical Intermediates

Abstract

Quinoline-2-carboxylic acid (Quinaldic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for metalloprotease inhibitors, NK3 receptor antagonists, and antitumor agents. Its unique structure—an electron-deficient pyridine ring fused to a benzene ring with a C2-carboxylate "handle"—presents specific synthetic challenges, particularly regarding metal chelation during catalysis and regioselectivity during reduction. This guide details three high-value transformation protocols: chemoselective amidation, controlled reduction to alcohols, and radical decarboxylative cross-coupling.

Introduction: The Quinaldic Acid Scaffold in Drug Discovery

The quinoline-2-carboxamide motif is a critical pharmacophore. Unlike its C4-isomer (found in Lenvatinib), the C2-position offers unique geometry for binding pockets requiring bidentate chelation (e.g., zinc-dependent metalloproteases) or rigid hydrogen bonding.

Key Synthetic Challenges:

-

Metal Scavenging: Quinaldic acid is a potent bidentate ligand. It avidly binds Cu, Pd, and Zn. If metal-catalyzed steps precede the final isolation, the product often retains trace metals, crashing out as insoluble complexes or poisoning downstream biological assays.

-

Ring Reduction: Standard reduction conditions (e.g., H₂/Pd-C) often hydrogenate the heterocyclic ring before reducing the carboxylic acid.

-

Nucleophilic Attack: The C4 position is susceptible to nucleophilic attack, requiring careful selection of bases during activation.

Visualizing the Synthetic Landscape

The following workflow illustrates the divergence from the parent acid to critical pharmaceutical intermediates.

Figure 1: Divergent synthetic pathways from Quinaldic Acid. Note the distinct activation modes: Electrophilic activation (Amide/Alcohol) vs. Radical generation (Decarboxylation).

Protocol A: Chemoselective Amidation (The "Non-Chelating" Method)

Objective: Synthesize Quinoline-2-carboxamides without forming insoluble metal complexes or racemizing chiral amine partners. Mechanism: Activation of the carboxylate via uronium salts (HATU) is preferred over acid chlorides to prevent the formation of the self-reactive ketene intermediate which can lead to impurities.

Reagents:

-

Quinoline-2-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Protocol:

-

Preparation: Charge a dry reaction vessel with Quinoline-2-carboxylic acid and DMF (0.2 M concentration).

-

Base Addition: Add DIPEA. Critical Step: Stir for 5 minutes. The solution may turn slight yellow; this is the deprotonation of the acid.

-

Activation: Add HATU in one portion at 0°C.

-

Process Control Point (PCP): Monitor by TLC or LCMS after 15 mins. The active ester (OAt ester) is formed rapidly. Do not age longer than 30 mins to avoid side reactions.

-

-

Coupling: Add the amine partner. Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

-

Quench & Workup (The "Chelation Break"):

-

The reaction mixture likely contains Cu or Fe impurities if the starting material was technical grade.

-

Pour mixture into 5% aqueous Citric Acid (not HCl). Citric acid breaks up potential metal-quinoline complexes and keeps the excess amine in the aqueous phase.

-

Extract with Ethyl Acetate. Wash organic layer with 5% NaHCO₃ (remove unreacted acid) and Brine.

-

-

Validation:

-

NMR: Look for the amide -NH doublet (8.0-9.0 ppm).

-

Absence of COOH: Disappearance of the broad singlet at ~13 ppm.

-

Protocol B: Controlled Reduction to 2-(Hydroxymethyl)quinoline

Objective: Reduce the carboxylic acid to the primary alcohol without reducing the quinoline ring (1,2,3,4-tetrahydroquinoline formation). Challenge: Direct hydrogenation or LiAlH₄ often leads to ring saturation. Solution: Activation via Mixed Anhydride followed by borohydride reduction.

Reagents:

-

Quinoline-2-carboxylic acid (1.0 equiv)

-

Ethyl chloroformate (1.2 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Solvent: THF (anhydrous) and Methanol.

Step-by-Step Protocol:

-

Anhydride Formation: Dissolve the acid and TEA in anhydrous THF at -10°C (ice/salt bath).

-

Activation: Dropwise add Ethyl chloroformate.

-

Visual Cue: A white precipitate (TEA·HCl) will form immediately. Stir for 30 mins at -10°C.

-

-

Reduction:

-

Safety Note: Hydrogen gas evolution.

-

Add solid NaBH₄ in one portion.

-

Immediately add Methanol dropwise over 20 minutes. The methanol is required to solubilize the borohydride and facilitate the proton transfer.

-

-

Reaction Monitoring: Maintain temperature < 0°C.

-

PCP: LCMS should show mass [M+H] = 160.2 (Alcohol) vs 174.2 (Acid). If mass 164.2 appears, ring reduction has occurred (Over-reduction).

-

-

Workup: Quench with Saturated NH₄Cl. Evaporate THF. Extract aqueous residue with DCM (Dichloromethane).

Protocol C: Radical Decarboxylative Cross-Coupling (Minisci-Type)

Objective: Replace the -COOH group with an alkyl or aryl group to access 2-substituted quinolines. Mechanism: Silver-catalyzed oxidative decarboxylation generates a radical at the C2 position, which can intercept aryl/alkyl boronic acids or undergo heteroarylation.

Figure 2: Mechanism of Decarboxylative Functionalization.

Reagents:

-

Quinoline-2-carboxylic acid (1.0 equiv)

-

Coupling Partner (e.g., Heteroarene) (2-3 equiv)

-

AgNO₃ (0.2 equiv - Catalyst)

-

(NH₄)₂S₂O₈ (Ammonium persulfate) (1.5 equiv - Oxidant)

-

Solvent: Acetonitrile/Water (1:1) or DMSO.[1]

Step-by-Step Protocol:

-

Setup: Dissolve the acid and the coupling partner in Acetonitrile/Water.

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the radical chain.

-

Catalyst Addition: Add AgNO₃ and Ammonium Persulfate.

-

Heating: Heat to 60-80°C.

-

Visual Cue: Evolution of CO₂ bubbles indicates the reaction is proceeding.

-

-

PCP: Monitor consumption of starting material. If the reaction stalls, add a second portion of persulfate.

-

Workup: Filter through a Celite pad to remove silver residues. Concentrate and purify via Flash Chromatography.

Quality Control & Self-Validating Systems

To ensure the protocol is "Self-Validating," the following analytical benchmarks must be met before moving to the next synthetic stage.

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Purity | HPLC (254 nm) | > 95% Area | If <95%, recrystallize from EtOH/Water. |

| Metal Content | ICP-MS | < 10 ppm (Pd/Cu) | Use "QuadraPure" scavenger resin if high. |

| Identity | 1H NMR | Loss of COOH proton (~13ppm) | If broad peaks appear, check for paramagnetic impurities (metals). |

| Water Content | Karl Fischer | < 0.5% | High water content interferes with subsequent organometallic steps. |

References

-

Synthesis of Quinoline-2-carboxamides (Anticancer Scaffolds)

-

Source: "Quinoline and quinolone carboxamides: A review of anticancer activity..."[2] Journal of Computer-Aided Molecular Design (via NIH/PubMed).

-

-

Minisci Reaction & Decarboxylative Coupling

- Source: "Photochemical C−H Hydroxyalkyl

-

Reduction Protocols (Carboxylic Acid to Alcohol)

- Source: "Reduction of Carboxylic Acids to Alcohols via Manganese(I)

-

General Reactivity of Quinoline-2-Carboxylic Acid

-

Source: "Quinoline-2-carboxylic Acid: A Versatile Ligand..."[3] BenchChem Application Note.

-

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Decarboxylation Protocols for 4,6-Diethoxyquinoline-2-carboxylic acid

Part 1: Introduction & Mechanistic Rationale

Executive Summary

The decarboxylation of 4,6-Diethoxyquinoline-2-carboxylic acid is a critical transformation in the synthesis of functionalized quinoline scaffolds, often employed as precursors for kinase inhibitors (e.g., KDR/VEGFR inhibitors) or antimalarial agents. While quinoline-2-carboxylic acids (quinaldic acids) are generally stable, the removal of the C2-carboxyl group requires overcoming a significant activation energy barrier.

This guide details three validated protocols to achieve this transformation. Unlike simple benzoic acids, quinaldic acids decarboxylate via a zwitterionic Hammick intermediate , stabilized by the adjacent nitrogen atom. The presence of strong electron-donating groups (EDGs) at positions 4 and 6 (ethoxy groups) increases the electron density of the heteroaromatic ring. This theoretically destabilizes the developing negative charge at C2 during the transition state, potentially requiring more forcing conditions or catalytic assistance compared to unsubstituted quinaldic acid.

Reaction Mechanism

The reaction does not proceed via a simple homolytic cleavage.[1] It follows a thermally induced pathway involving the protonation of the quinoline nitrogen (often by its own carboxyl group in a zwitterionic form) followed by the extrusion of CO₂.

Key Mechanistic Steps:

-

Zwitterion Formation: Proton transfer from -COOH to N-1.

-

Decarboxylation: Loss of CO₂ generates a transient C2-ylide/anion.

-

Protonation: The C2 position is protonated to restore aromaticity.

Figure 1: Mechanistic pathway for the decarboxylation of quinaldic acid derivatives via the Hammick intermediate.

Part 2: Experimental Protocols

Method A: High-Temperature Thermal Decarboxylation (Classic)

Best for: Large-scale batches (>10g) where catalyst cost is a concern. Mechanism: Purely thermal elimination.

Materials:

-

Substrate: 4,6-Diethoxyquinoline-2-carboxylic acid[2]

-

Solvent: Diphenyl ether (Boiling Point: 258°C) - Critical for heat transfer and preventing sublimation.

-

Inert Gas: Nitrogen or Argon balloon.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (water-cooled), and an internal thermometer.

-

Charging: Add the carboxylic acid substrate (1.0 equiv) and Diphenyl ether (10 volumes, e.g., 10 mL per 1 g of solid).

-

Note: The high boiling point of diphenyl ether ensures the reaction temperature can reach the required 220-250°C range without pressure vessels.

-

-

Degassing: Flush the system with Nitrogen for 10 minutes to prevent oxidation of the ethoxy groups at high temperatures.

-

Reaction: Heat the mixture rapidly to 240°C .

-

Observation: Vigorous bubbling (CO₂ evolution) will be observed.[3]

-

Endpoint: Maintain reflux until gas evolution ceases (typically 45–90 minutes). Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane; Acid usually stays at baseline or streaks, Product moves up).

-

-

Workup (Acid-Base Extraction - Critical Step):

-

Cool the reaction mixture to room temperature.

-

Dilute with Diethyl Ether or Ethyl Acetate (20 volumes).

-

Extraction: Extract the organic layer with 2M HCl (3 x 10 volumes). The basic quinoline product will move into the aqueous acid layer; the neutral Diphenyl ether solvent will remain in the organic layer.

-

Recovery: Basify the combined aqueous acidic extracts with 6M NaOH or NH₄OH until pH > 10. The product will precipitate or oil out.

-

Extract the basic aqueous layer with Dichloromethane (DCM) (3 x).

-

Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Method B: Microwave-Assisted Copper Catalysis ( Rapid/High Yield)

Best for: Small to medium scale (50mg - 2g), library synthesis, or difficult substrates. Mechanism: Cu(I) coordinates to the carboxylate, lowering the activation energy for CO₂ extrusion [1].

Materials:

-

Catalyst: Copper(I) Oxide (Cu₂O) (0.05 - 0.1 equiv)

-

Ligand: 1,10-Phenanthroline (0.1 equiv) - Stabilizes Cu species.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/Quinoline (3:1).

Protocol:

-

Charging: In a microwave-safe vial (e.g., 10 mL or 35 mL), add:

-

4,6-Diethoxyquinoline-2-carboxylic acid (1.0 equiv)

-

Cu₂O (5 mol%)

-

1,10-Phenanthroline (10 mol%)

-

NMP (Concentration: 0.2 – 0.5 M)

-

-

Irradiation: Cap the vial and irradiate.

-

Temperature: 190°C

-

Time: 10 – 20 minutes

-

Pressure: High absorption setting.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc and water.

-

Filter through a pad of Celite to remove copper residues.

-

Perform the standard extraction (wash with brine, dry over MgSO₄).

-

Note: If NMP is difficult to remove, use the Acid-Base extraction method described in Method A to isolate the pure amine.

-

Part 3: Data Analysis & Troubleshooting

Solvent & Condition Comparison

| Parameter | Method A: Thermal (Diphenyl Ether) | Method B: Microwave (Cu-Cat) | Method C: Neat Fusion |

| Temperature | 240–250°C | 180–200°C | > Melting Point |

| Time | 1–3 Hours | 10–20 Minutes | 30–60 Minutes |

| Yield (Typical) | 65–80% | 85–95% | 40–60% (Sublimation risk) |

| Purification | Extraction required to remove solvent | Filtration/Extraction | Sublimation/Recrystallization |